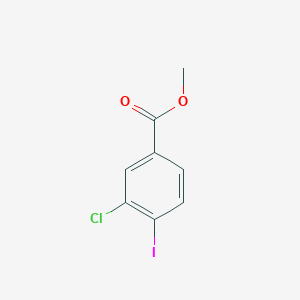

Methyl 3-Chloro-4-iodobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-Chloro-4-iodobenzoate” is an organic compound . It is similar to “Methyl 4-iodobenzoate”, which is the methyl ester of 4-iodobenzoic acid .

Molecular Structure Analysis

“this compound” contains a total of 18 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 296.49 . It is a solid at room temperature .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Methyl 3-Chloro-4-iodobenzoate serves as a key intermediate in organic synthesis, enabling the formation of complex molecules through reactions such as oxidative dearomatization and halogenation. For instance, treatment of 2-methylphenols with chloro(diphenyl)-λ3-iodane leads to regioselective dearomatizing phenylation into cyclohexa-2,4-dienone derivatives, showcasing the compound's role in introducing iodine and chlorine substituents to aromatic rings (Quideau, Pouységu, Ozanne, & Gagnepain, 2005). Similarly, the iodobenzene-catalyzed alpha-oxidation of ketones illustrates the utility of iodinated intermediates in synthesizing alpha-acetoxy ketones, with this compound potentially serving as a precursor or analogue (Ochiai, Takeuchi, Katayama, Sueda, & Miyamoto, 2005).

Environmental Chemistry

In environmental chemistry, studies on iodinated disinfection byproducts (I-DBPs) in cooking with chlor(am)inated tap water and iodized table salt reveal the formation of compounds like 3-iodo-4-hydroxybenzoic acid, which are structurally related to this compound. These findings underscore the relevance of such iodinated aromatic compounds in understanding the generation and toxicity of I-DBPs in water systems (Pan, Zhang, & Li, 2016).

Material Science

In material science, the synthesis of novel compounds and materials often involves the use of halogenated intermediates like this compound. For example, the preparation of multimodality agents for tumor imaging and photodynamic therapy involves the synthesis of compounds with iodobenzene units, indicating the potential use of this compound in developing advanced diagnostic and therapeutic agents (Pandey, Gryshuk, Sajjad, Zheng, Chen, Abouzeid, Morgan, Charamisinau, Nabi, Oseroff, & Pandey, 2005).

Safety and Hazards

“Methyl 3-Chloro-4-iodobenzoate” is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Mécanisme D'action

Target of Action

Methyl 3-Chloro-4-iodobenzoate is a chemical compound with the formula C8H6ClIO2 Similar compounds, such as methyl 4-iodobenzoate, are known to undergo coupling reactions .

Mode of Action

It is known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . For instance, Methyl 4-iodobenzoate can undergo a symmetrical Sonogashira coupling with trimethylsilylacetylene to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate .

Biochemical Pathways

The compound’s potential to participate in coupling reactions suggests it could influence a variety of biochemical pathways, particularly those involving the formation of carbon-carbon bonds .

Result of Action

The compound’s potential to participate in coupling reactions could result in the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .

Propriétés

IUPAC Name |

methyl 3-chloro-4-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEIQPMWJLDXJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2989124.png)

![Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2989129.png)

![2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine](/img/structure/B2989133.png)

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2989135.png)

![2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2989138.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid](/img/structure/B2989139.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2989142.png)

![7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2989143.png)